1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-
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Overview
Description
(3aS,8aS)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is a complex organophosphorus compound It is characterized by its unique structure, which includes a dioxaphosphepine ring system fused with a dioxolane ring and substituted with multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aS)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine typically involves the following steps:
Formation of the Dioxolane Ring: This step involves the reaction of a suitable diol with a ketone or aldehyde under acidic conditions to form the dioxolane ring.
Introduction of the Phosphorus Atom: The phosphorus atom is introduced through a reaction with a phosphorus trihalide or a similar reagent.
Formation of the Dioxaphosphepine Ring: This step involves the cyclization of the intermediate compound to form the dioxaphosphepine ring system.
Phenyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3aS,8aS)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3aS,8aS)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications due to its unique structure.
Mechanism of Action
The mechanism of action of (3aS,8aS)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phosphine Oxides: Compounds with similar phosphorus-containing ring systems.
Dioxolane Derivatives: Compounds with similar dioxolane ring structures.
Phenyl-Substituted Compounds: Compounds with multiple phenyl groups attached to a central core.
Uniqueness
(3aS,8aS)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is unique due to its combination of a dioxaphosphepine ring system with a dioxolane ring and multiple phenyl groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C37H33O4P |
---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
2,2-dimethyl-4,4,6,8,8-pentakis-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine |
InChI |
InChI=1S/C37H33O4P/c1-35(2)38-33-34(39-35)37(30-22-12-5-13-23-30,31-24-14-6-15-25-31)41-42(32-26-16-7-17-27-32)40-36(33,28-18-8-3-9-19-28)29-20-10-4-11-21-29/h3-27,33-34H,1-2H3 |
InChI Key |
FBCWBUCCKKBBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
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